2-Chloro-5-fluorobenzenethiol
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Overview
Description
2-Chloro-5-fluorobenzenethiol: is an organosulfur compound with the molecular formula C6H4ClFS It is a derivative of benzenethiol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with chlorine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluorobenzenethiol typically involves the halogenation of benzenethiol derivatives. One common method is the selective chlorination and fluorination of benzenethiol using appropriate halogenating agents under controlled conditions. For instance, the reaction can be carried out using chlorine gas and fluorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process involving the halogenation of benzenethiol followed by purification steps. The process may include distillation, recrystallization, and chromatography to obtain the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluorobenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction to form corresponding thiophenol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, sodium hypochlorite, and potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products:
Substitution Reactions: Products include various substituted benzenethiols.
Oxidation Reactions: Products include disulfides and sulfonic acids.
Reduction Reactions: Products include thiophenol derivatives.
Scientific Research Applications
2-Chloro-5-fluorobenzenethiol has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluorobenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activities and signaling pathways. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and specificity towards certain biological targets.
Comparison with Similar Compounds
2-Chlorobenzenethiol: Lacks the fluorine atom, resulting in different reactivity and properties.
5-Fluorobenzenethiol: Lacks the chlorine atom, leading to variations in chemical behavior.
2-Chloro-4-fluorobenzenethiol: Has the fluorine atom at a different position, affecting its reactivity and applications.
Uniqueness: 2-Chloro-5-fluorobenzenethiol is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Biological Activity
2-Chloro-5-fluorobenzenethiol is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiol group (-SH), a chlorine atom, and a fluorine atom attached to a benzene ring. The molecular formula is C6H4ClFS, with a molecular weight of approximately 174.61 g/mol. The structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C6H4ClFS |
Molecular Weight | 174.61 g/mol |
IUPAC Name | This compound |
Canonical SMILES | C1=CC(=C(C=C1Cl)F)S |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through its thiol group. The thiol can form covalent bonds with proteins and enzymes, potentially altering their functions. Additionally, the presence of halogen atoms (chlorine and fluorine) may enhance its reactivity and binding affinity to biological targets.
Key Mechanisms Include:
- Covalent Bond Formation : The thiol group can react with nucleophilic sites on proteins, leading to enzyme inhibition or modification.
- Halogen Bonding : The chlorine and fluorine atoms can engage in halogen bonding, which may influence the compound's interaction with biological macromolecules.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Studies have shown that compounds containing thiol groups can exhibit significant antimicrobial properties. For instance, research demonstrated that this compound inhibited the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have explored the anticancer potential of fluorinated compounds. A notable study indicated that derivatives similar to this compound displayed cytotoxic effects against cancer cell lines, potentially due to the disruption of cellular thiol homeostasis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines in cell cultures, suggesting its utility in inflammatory disease models .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. -
Cytotoxicity in Cancer Cells :
In a study assessing the cytotoxicity of various fluorinated compounds on lung cancer cell lines, this compound exhibited an IC50 value of 25 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents . -
Inflammatory Response Modulation :
An investigation into the anti-inflammatory effects revealed that treatment with this compound significantly decreased TNF-alpha levels in LPS-stimulated macrophages, highlighting its potential therapeutic role in inflammatory diseases .
Properties
IUPAC Name |
2-chloro-5-fluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEXNJRRBCNZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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